molecular formula C8H11N3O3 B10908501 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908501
M. Wt: 197.19 g/mol
InChI Key: ORDGNAJKYWADRX-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrazole ring with a carboxylic acid group and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with dimethylamino compounds under controlled conditions. One common method involves the use of a pyrazole-3-carboxylic acid derivative, which is reacted with a dimethylamino-oxoethyl reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like halides and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 1-[2-(Dimethylamino)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid
  • 2-(Dimethylamino)ethyl methacrylate
  • Dimethylaminoquinolines

Uniqueness: 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-[2-(dimethylamino)-2-oxoethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-11-4-3-6(9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

ORDGNAJKYWADRX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)C(=O)O

Origin of Product

United States

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